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Introduction: Dichloroglyoxime (DCG) is a crucial chemical intermediate used in the synthesis

of various compounds, including high-energy materials and industrial fungicides.[1][2] It serves

as a key building block for creating complex heterocyclic structures like 3,3′-bis-isoxazoles and

5,5′-bis-tetrazole-1,1′-diol based materials.[3] This document provides detailed protocols for the

synthesis of dichloroglyoxime from its precursor, glyoxime, using several established

methods. The protocols are compiled from peer-reviewed literature and patents, offering

researchers a selection of methodologies to suit different laboratory capabilities and safety

considerations.

Synthesis Reaction Pathway
The fundamental reaction involves the chlorination of glyoxime to yield dichloroglyoxime. This

transformation can be achieved using various chlorinating agents.

Glyoxime
(C₂H₄N₂O₂)

Dichloroglyoxime
(C₂H₂Cl₂N₂O₂)

Chlorination

Chlorinating Agent
(e.g., Cl₂, NCS, Oxone®/HCl)
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Caption: General reaction scheme for the synthesis of dichloroglyoxime from glyoxime.

Method A: Chlorination using Chlorine Gas (Cl₂) in
an Alcoholic Solvent
This is a traditional and cost-effective method for synthesizing dichloroglyoxime.[4] However, it

requires careful handling of highly toxic chlorine gas.[3][5][6] Variations of this method involve

different alcoholic solvents and temperature conditions.

Experimental Protocol:

This protocol is adapted from a procedure using ethanol as the solvent.[7][8]

Setup: In a 1-liter four-necked flask equipped with a mechanical stirrer, a gas inlet tube, and

a thermometer, place 35.2 g (0.4 moles) of glyoxime and 400 mL of ethanol.

Cooling: Cool the suspension in a dry ice/methanol bath to a temperature below -20°C.

Chlorination: Slowly bubble 70 g (0.984 moles) of chlorine gas through the cooled

suspension over 30 minutes, ensuring the temperature is maintained below -20°C.[7][8] The

reaction time is critical, as longer durations can lead to decreased yields.[9]

Solvent Removal: After the addition of chlorine is complete, allow the reaction mixture to

warm to room temperature. Remove the ethanol by distillation under reduced pressure.

Purification: Add 100 mL of chloroform to the residue to disperse the crystals.

Isolation: Filter the solid product and dry it in vacuo to obtain dichloroglyoxime.

Quantitative Data Summary (Method A):
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Referen
ce

Reactan
ts
(Glyoxi
me)

Solvent
Chlorin
ating
Agent

Temper
ature

Time Yield Purity

US

Patent

4,539,40

5[7]

17.6 g
95%

Ethanol

Chlorine

Gas
-20°C 30 min 77-97%

Not

Specified

US

Patent

5,476,96

7[8]

35.2 g Ethanol

70 g

Chlorine

Gas

< -20°C 30 min 84.3%
Not

Specified

British

Patent

GB13072

23[1][7]

18 g
10% HCl

(aq)

Chlorine

Gas

Not

Specified
8 hours 37.5%

Not

Specified

Fakhraia

n &

Nassimi

(2023)[4]

Not

specified
Ethanol

Chlorine

Gas (0.2

atm

overpres

sure)

Not

Specified
20 min 75% >98%

Method B: Chlorination using N-Chlorosuccinimide
(NCS)
This method provides a safer alternative to using chlorine gas, as N-Chlorosuccinimide (NCS)

is a solid that is easier to handle.[3][5][6] The reaction is typically carried out in

dimethylformamide (DMF).

Experimental Protocol:

This protocol is based on the procedure described by Sabatini, et al. (2016).[3]
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Setup: To a 1000 mL round-bottom flask equipped with a mechanical stirrer, add 30.0 g

(0.341 moles) of glyoxime and 340 mL of DMF.

Dissolution & Cooling: Stir the mixture until the glyoxime is completely dissolved. Cool the

solution to 0°C using an ice bath.

Addition of NCS: Add 95.2 g (0.699 moles, 2.05 equivalents) of N-chlorosuccinimide in eight

equal portions over a period of 2 hours.

Reaction: After the final addition, stir the reaction mixture overnight while allowing the ice

bath to slowly warm to room temperature.

Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator at

70°C.

Workup: The original publication describes a specific lithium chloride-based workup to

achieve high purity.[3][5] This involves treating the residue to separate the product from

reaction byproducts.

Quantitative Data Summary (Method B):

Referen
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Sabatini,

et al.

(2016)[3]

30.0 g DMF
95.2 g

NCS

0°C to

RT

Overnigh

t
75%

High

Purity

Method C: Chlorination using Potassium
Monoperoxysulfate (Oxone®)
This method, detailed in a Korean patent, avoids the direct use of chlorine gas by generating

the chlorinating species in situ.[1][4] It utilizes a combination of concentrated hydrochloric acid

and Oxone® in DMF at room temperature.[1][2]
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Experimental Protocol:

This protocol is adapted from patent KR101845624B1.[1]

Preparation of Reaction Solution: In a suitable reaction vessel, dissolve 10.0 g of glyoxime
in a solution containing 20.8 g of concentrated hydrochloric acid and 1140 mL of DMF.

Addition of Oxidant: To this solution, add 182 g of Oxone® (potassium monoperoxysulfate).

Reaction: Stir the mixture at room temperature for 2 hours.

Quenching and Extraction: Add 1000 mL of distilled water to the reaction mixture. Extract the

aqueous phase three times with 500 mL of diethyl ether.

Washing: Combine the organic layers and wash with 200 mL of 0.5N hydrochloric acid

solution, followed by a brine wash.

Drying and Isolation: Dry the organic layer over magnesium sulfate (MgSO₄). Remove the

solvent via vacuum distillation to yield the dichloroglyoxime product.

Quantitative Data Summary (Method C):

Referen
ce

Reactan
ts
(Glyoxi
me)

Solvent
Chlorin
ating
System

Temper
ature

Time Yield Purity

KR

Patent

1018456

24B1[1]

10.0 g DMF

20.8 g

conc.

HCl +

182 g

Oxone®

Room

Temp.
2 hours 90% >99%

KR

Patent

1018456

24B1[1]

2.00 g DMF

4.16 g

conc.

HCl +

36.3 g

Oxone®

Room

Temp.
2 hours 94% >99%
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Workflow for Synthesis Protocol Selection
The choice of synthesis protocol depends on available equipment, safety infrastructure, and

desired scale.

Select Synthesis Protocol

Access to Gas Handling
& Fume Hood?

Method A:
Chlorine Gas

Yes

High Yield & Purity
 at Room Temp Desired?

No

Method B:
NCS

Method C:
Oxone®/HCl

No (Safer Solid Reagent) Yes

Click to download full resolution via product page

Caption: Decision workflow for selecting a dichloroglyoxime synthesis method.

Safety and Handling Precautions
Glyoxime: Handle with standard laboratory personal protective equipment (PPE).

Dichloroglyoxime: The product is a stable solid but should be handled with care. Its

molecular weight is 156.95 g/mol , and it exists as a white crystal with a melting point of

204°C.[1]
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Chlorine Gas (Method A): Extremely toxic and corrosive. All manipulations must be

performed in a well-ventilated chemical fume hood by trained personnel with access to

appropriate emergency equipment.

N-Chlorosuccinimide (Method B): An irritant. Avoid inhalation of dust and contact with skin

and eyes.

Oxone® and Concentrated HCl (Method C): Oxone® is a strong oxidizing agent.

Concentrated HCl is highly corrosive. Handle both with appropriate PPE, including gloves

and safety glasses, in a fume hood.

Solvents: DMF, ethanol, and diethyl ether are flammable. Keep away from ignition sources.

DMF is a reproductive hazard. Diethyl ether can form explosive peroxides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dichloroglyoxime-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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